molecular formula C12H14N2 B14240040 6-(2-Methylpropyl)phthalazine CAS No. 221118-74-7

6-(2-Methylpropyl)phthalazine

Cat. No.: B14240040
CAS No.: 221118-74-7
M. Wt: 186.25 g/mol
InChI Key: XNAOFFIFVKGYRZ-UHFFFAOYSA-N
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Description

6-(2-Methylpropyl)phthalazine is a chemical compound based on the phthalazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . Phthalazine derivatives are recognized as privileged pharmacophores in the development of novel therapeutic agents due to their diverse biological activities . They have been identified as potent leads in oncology research, demonstrating promising anti-proliferative effects . These effects are often mediated through key mechanisms such as the inhibition of kinase enzymes like VEGFR-2, a primary target in anti-angiogenesis cancer therapy, and the induction of apoptosis in malignant cells . The phthalazine core is also a key structural component in various other bioactive compounds, with research indicating potential applications as anticonvulsant, anti-inflammatory, and antihypertensive agents . Furthermore, some phthalazine-based compounds have shown inhibitory activity against enzymes like α-glucosidase, highlighting their potential in non-oncological research areas such as metabolic disease studies . This compound offers researchers a versatile building block for the synthesis of more complex molecules and a core structure for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

221118-74-7

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-(2-methylpropyl)phthalazine

InChI

InChI=1S/C12H14N2/c1-9(2)5-10-3-4-11-7-13-14-8-12(11)6-10/h3-4,6-9H,5H2,1-2H3

InChI Key

XNAOFFIFVKGYRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CN=NC=C2C=C1

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Phthalazine Systems

Established and Emerging Methodologies for Phthalazine (B143731) Ring Construction

The synthesis of the phthalazine ring system is most commonly achieved through the reaction of 1,2-difunctionalized benzenes with hydrazine (B178648) or its derivatives. thieme-connect.de This foundational approach has been expanded and refined over the years, leading to a variety of established and novel methodologies.

Cyclocondensation Reactions in Phthalazine Synthesis

Cyclocondensation reactions represent the most traditional and frequently used method for constructing the phthalazine core. nih.gov This strategy typically involves the reaction of a benzene (B151609) derivative bearing two electrophilic centers at the 1 and 2 positions with hydrazine. thieme-connect.de

Common starting materials include:

Phthalic anhydrides: Reaction with hydrazine hydrate (B1144303), often in the presence of acetic acid, is a primary route to phthalazinone derivatives. longdom.orgsci-hub.se

2-Aroylbenzoic acids: These precursors, formed from the Friedel-Crafts reaction of phthalic anhydride (B1165640) and an aromatic hydrocarbon, can be cyclized with hydrazine to yield 4-aryl-substituted phthalazinones. longdom.orgsci-hub.se

o-Dicarbonyl compounds: Substrates like o-phthalaldehydes or 1,2-diacyl arenes react with hydrazine to form the phthalazine ring. researchgate.net

2-(Bromomethyl)benzaldehydes: These can react with arylhydrazines in the presence of a base and an iron catalyst to produce 2-substituted 1,2-dihydrophthalazines. longdom.org

Microwave irradiation has been shown to accelerate these cyclocondensation reactions, for example, in the synthesis of N-substituted dihydrophthalazines from substituted hydrazines and bis-substituted benzenes in an aqueous medium. sci-hub.se

Application of Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient strategy for generating molecular complexity and producing diverse libraries of phthalazine derivatives. nih.govderpharmachemica.com These reactions are often lauded for their atom economy and environmental compatibility. nih.govrasayanjournal.co.in

A prevalent MCR for synthesizing fused phthalazine systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, involves the one-pot condensation of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. longdom.orgchemrevlett.com This approach has been successfully carried out using various catalytic systems and conditions. longdom.org Four-component reactions, which might start from phthalic anhydride or phthalimide (B116566) and hydrazine hydrate along with an aldehyde and malononitrile, are also effective strategies. rasayanjournal.co.inchemrevlett.com

The versatility of MCRs allows for the production of a vast array of substituted phthalazines in an efficient manner, which is particularly valuable in combinatorial chemistry and drug discovery. researchgate.net

Catalytic Interventions in Phthalazine Ring Formation

A wide range of catalysts have been employed to improve the efficiency, yield, and conditions of phthalazine synthesis. These catalytic interventions are crucial for both classical cyclocondensations and modern MCRs.

For the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones via MCRs, numerous catalysts have proven effective. These include simple, inexpensive options like sodium hydrogen carbonate (NaHCO3) and boric acid, as well as various Lewis acids and ionic liquids. rasayanjournal.co.inorientjchem.org

Table 1: Catalysts Used in Multicomponent Synthesis of Phthalazine Derivatives

Catalyst Type Specific Catalyst Example(s) Reaction Source(s)
Simple Base Sodium Hydrogen Carbonate (NaHCO3) 3-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones orientjchem.org
Lewis Acid Copper(II) Triflate (Cu(OTf)2), NiCl2·6H2O 3- or 4-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones longdom.orgscispace.com
Solid Acid Boric Acid, p-Toluene Sulfonic Acid (PTSA) 4-component synthesis of pyrazolo phthalazine diones longdom.orgrasayanjournal.co.in
Nanoparticle NiFe2O4, Telmisartan-Copper (Tel-Cu-NPs) 4-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and Naphtho[2,3-g]phthalazine derivatives derpharmachemica.commdpi.com
Ionic Liquid [bmim]Br/AlCl3, [bmim]OH, [Bu3NH][HSO4] Synthesis of pyridazinones and phthalazinones; synthesis of PPDs longdom.orgchemrevlett.comresearchgate.net

| Electrocatalysis | Electrogenerated Base (EGB) | 3-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | academie-sciences.fr |

Palladium-catalyzed reactions have also been developed for the regioselective synthesis of phthalazones. nih.gov One such method involves a three-component cascade process of an aryl iodide, a Michael acceptor, and a hydrazine nucleophile, which proceeds via carbonylation and intramolecular addition. nih.gov

Selective Synthesis of 6-(2-Methylpropyl)phthalazine and Related Isobutyl-Substituted Analogs

While general methods for phthalazine synthesis are well-established, specific routes to this compound are not extensively documented. However, the synthesis of related isobutyl-substituted analogs and general strategies for regioselective functionalization provide insight into potential synthetic pathways.

Regiospecific Introduction of the 2-Methylpropyl Moiety

Achieving the regiospecific introduction of a substituent, such as the 2-methylpropyl (isobutyl) group, at the C-6 position is a key synthetic challenge.

One potential strategy involves building the ring from a pre-substituted benzene derivative. A synthesis could start from a benzene ring already containing a 2-methylpropyl group and two other functionalities that can be converted into the necessary ortho-dicarbonyl or equivalent precursor for cyclization with hydrazine. For instance, the synthesis of 6-substituted 2-naphthylacetic acids has been demonstrated, providing a precedent for manipulating substituents on a fused aromatic system. acs.org

Palladium-catalyzed multicomponent reactions offer a pathway for regioselective synthesis, although their application for introducing an isobutyl group requires careful consideration. For example, a palladium-catalyzed three-component cascade for synthesizing phthalazones showed that the use of isobutylhydrazine (B3052577) could lead to competitive side reactions, affecting regioselectivity. nih.gov

Synthesis via Functional Group Interconversions on the Phthalazine Core

An alternative to building the ring with the substituent already in place is to perform a functional group interconversion on a pre-formed phthalazine nucleus. This approach involves placing a reactive functional group, such as a halogen or an azide (B81097), at the 6-position, which can then be converted to the desired 2-methylpropyl group.

Examples of relevant functional group interconversions on the phthalazine ring include:

Nucleophilic Substitution: A 6-chloro-substituted triazolo[3,4-a]phthalazine has been shown to react with an amine nucleophile to yield the 6-amino-substituted product, demonstrating the viability of substitution at this position. google.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are a powerful tool for forming carbon-carbon bonds. A 6-halophthalazine could potentially be coupled with an isobutylboronic acid or a related organometallic reagent to install the 2-methylpropyl group.

Modification of Other Groups: Research on 6-azidotetrazolo[5,1-a]phthalazine highlights the chemistry of functional groups at the 6-position, which could serve as handles for further transformation. ulb.ac.be The synthesis of various N-substituted phthalazinones via alkylation also demonstrates the modification of the core structure. mdpi.com

These strategies, while not explicitly detailed for this compound itself, form the basis of modern synthetic organic chemistry and provide plausible and well-precedented routes for its synthesis.

Diversification and Further Functionalization of this compound

The this compound scaffold serves as a valuable starting point for chemical diversification, enabling the exploration of structure-activity relationships (SAR) through targeted modifications. The strategic functionalization of this molecule can be broadly categorized into three primary approaches: modifications directed at the peripheral 2-methylpropyl (isobutyl) side chain, elaboration of the core phthalazine heterocycle itself, and the construction of complex hybrid systems by conjugating other pharmacologically relevant moieties to the scaffold. These strategies leverage the inherent reactivity of different positions within the molecule to generate a library of novel derivatives with tailored chemical and physical properties.

The 2-methylpropyl side chain offers a key site for initial functionalization, primarily at the benzylic carbon atom (the CH₂ group directly attached to the phthalazine ring). This position is activated towards radical and oxidative transformations, providing a synthetic handle for introducing new functional groups.

A common and effective strategy is free-radical bromination at the benzylic position. This reaction is typically performed using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The resulting product, 6-(1-bromo-2-methylpropyl)phthalazine, is a versatile intermediate. The newly introduced bromine atom can be readily displaced by a variety of nucleophiles, including azides, cyanides, amines, and alkoxides, facilitating the synthesis of a wide array of derivatives.

Alternatively, controlled oxidation of the benzylic position can be employed to introduce oxygen-containing functionalities. Treatment with mild oxidizing agents can yield the corresponding alcohol, 6-(1-hydroxy-2-methylpropyl)phthalazine. More forceful oxidation, for instance using potassium permanganate (B83412) (KMnO₄) or chromium-based reagents under specific conditions, can convert the benzylic methylene group into a carbonyl, yielding 1-(phthalazin-6-yl)-2-methylpropan-1-one. This ketone is a valuable precursor for subsequent reactions, such as condensations or nucleophilic additions.

Table 1: Representative Modifications of the 2-Methylpropyl Side Chain
Starting MaterialReaction TypeKey ReagentsProduct
This compoundBenzylic BrominationN-Bromosuccinimide (NBS), AIBN6-(1-Bromo-2-methylpropyl)phthalazine
This compoundBenzylic OxidationKMnO₄ (controlled)1-(Phthalazin-6-yl)-2-methylpropan-1-one
6-(1-Bromo-2-methylpropyl)phthalazineNucleophilic SubstitutionSodium Azide (NaN₃)6-(1-Azido-2-methylpropyl)phthalazine

Functionalization can also be directed at the core phthalazine ring system. The nitrogen atoms of the diazine ring are nucleophilic and can be targeted to activate the heterocycle for further modification. A well-established method involves the selective formation of an N-oxide.

Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of the corresponding this compound N-oxide. The introduction of the N-oxide group significantly alters the electronic properties of the ring, activating the carbon atoms at the C1 and C4 positions for nucleophilic attack.

This activation can be exploited in reactions such as the Reissert-Henze reaction. For example, reacting the N-oxide with trimethylsilyl (B98337) cyanide (TMSCN) followed by treatment with an acylating agent like benzoyl chloride can introduce a cyano group at the C1 position. Subsequent hydrolysis can yield the corresponding 1-cyano-6-(2-methylpropyl)phthalazine. This two-step sequence provides a reliable route to functionalize a position on the heterocycle that is otherwise unreactive towards direct substitution.

Table 2: Stepwise Functionalization of the Phthalazine Heterocycle
StepStarting MaterialKey ReagentsIntermediate/Product
1. N-OxidationThis compoundm-CPBAThis compound N-oxide
2. CyanationThis compound N-oxide1. TMSCN 2. Benzoyl Chloride (BzCl)1-Cyano-6-(2-methylpropyl)phthalazine

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked to produce a single molecule with potentially synergistic or novel biological activities. The this compound scaffold is an excellent platform for such constructions.

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-linked hybrids. The synthesis begins with the conversion of a functionalized phthalazine into an azide or alkyne. As described in section 2.3.1, the intermediate 6-(1-bromo-2-methylpropyl)phthalazine can be converted to 6-(1-azido-2-methylpropyl)phthalazine. This azide can then be "clicked" with a terminal alkyne (e.g., ethynylbenzene) in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the corresponding triazole-phthalazine hybrid system.

Aminophosphonate Hybrids: α-Aminophosphonates are important structural motifs in medicinal chemistry. They can be appended to the phthalazine scaffold via a multicomponent reaction, such as the Kabachnik–Fields reaction. This approach requires a carbonyl derivative of the phthalazine. The ketone 1-(phthalazin-6-yl)-2-methylpropan-1-one, synthesized via side-chain oxidation (section 2.3.1), is an ideal substrate. The three-component condensation of this ketone, an amine (e.g., benzylamine), and a dialkyl phosphite (B83602) (e.g., diethyl phosphite) under appropriate catalytic conditions directly yields the α-aminophosphonate derivative linked to the phthalazine core via the side chain.

Table 3: Synthesis of Hybrid Systems from the Phthalazine Scaffold
Hybrid TypeKey Phthalazine IntermediateCoupling Partner(s)Reaction TypeExample Hybrid Structure Class
1,2,3-Triazole6-(1-Azido-2-methylpropyl)phthalazineTerminal Alkyne (e.g., Ethynylbenzene)CuAAC Click Reaction1,4-Disubstituted triazole-phthalazine conjugates
α-Aminophosphonate1-(Phthalazin-6-yl)-2-methylpropan-1-one1. Amine (e.g., Benzylamine) 2. Dialkyl Phosphite (e.g., Diethyl phosphite)Kabachnik–Fields Reactionα-Aminophosphonates on the phthalazine side chain

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Phthalazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular framework of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, detailed information about the proton and carbon environments within the 6-(2-Methylpropyl)phthalazine molecule can be obtained.

Proton NMR (¹H NMR) Spectral Analysis and Proton Environments

The ¹H NMR spectrum provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For phthalazine (B143731) derivatives, aromatic protons typically resonate in the downfield region, generally between δ 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are diagnostic for the substitution pattern on the benzene (B151609) ring.

In the case of this compound, the isobutyl substituent introduces characteristic signals in the upfield region of the spectrum. The methyl protons of the isopropyl group are expected to appear as a doublet, a result of coupling with the adjacent methine proton. The methine proton, in turn, would appear as a multiplet due to coupling with both the methyl and methylene (B1212753) protons. The methylene protons adjacent to the phthalazine ring would also present a distinct signal, likely a doublet, influenced by the neighboring methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.5 - 9.0 Multiplets
Methylene Protons (-CH₂-) Varies Doublet
Methine Proton (-CH-) Varies Multiplet

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Analysis and Carbon Skeletal Assignments

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. Aromatic carbons in phthalazine derivatives typically appear in the range of δ 125-170 ppm. oregonstate.edu The carbons of the isobutyl group will have characteristic shifts in the aliphatic region of the spectrum.

The quaternary carbons of the phthalazine ring system can also be identified, although they often exhibit weaker signals due to the absence of directly attached protons and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phthalazine Derivatives

Carbon Environment Chemical Shift (ppm)
Aromatic C=C 125 - 150

Source: Adapted from general ¹³C NMR chemical shift tables. chemguide.co.uk

Application of Two-Dimensional NMR Experiments

To definitively assign proton and carbon signals and to establish connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. emerypharma.commeasurlabs.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons of the isobutyl group (methyls to methine, methine to methylene) and between neighboring aromatic protons on the phthalazine ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the previously assigned ¹H signals. measurlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the isobutyl substituent to the correct position on the phthalazine ring by showing a correlation between the methylene protons of the isobutyl group and the aromatic carbons of the phthalazine core. measurlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure of the molecule. measurlabs.com

The combination of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. emerypharma.comnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. aip.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

Under electron ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation of phthalazine derivatives often involves the loss of small, stable molecules or radicals. raco.cat For this compound, a prominent fragmentation pathway would likely involve the cleavage of the isobutyl group. The loss of a methyl radical (CH₃) or an isopropyl radical (C₃H₇) from the molecular ion would lead to characteristic fragment ions. The fragmentation pattern of the phthalazine ring itself can also provide diagnostic peaks. raco.catlibretexts.org Analysis of these fragmentation pathways helps to confirm the identity of the substituent and its attachment to the phthalazine core.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components.

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org

Aliphatic C-H Stretching: The C-H bonds of the isobutyl group will show stretching vibrations in the region of 2850-3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the phthalazine core are expected in the 1400-1600 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the phthalazine ring will also contribute to the fingerprint region of the spectrum.

C-H Bending: The bending vibrations of the C-H bonds in both the aromatic and aliphatic parts of the molecule will give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
Aromatic C=C Stretching 1400 - 1600

Source: Based on general IR spectroscopy correlation tables. vscht.czlibretexts.org

High-Resolution Chromatographic Separations and Purity Profiling

High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity of synthesized compounds and for separating mixtures. moravek.comnih.gov For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. mdpi.com

Developing a robust HPLC method involves optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve good separation of the main compound from any impurities or byproducts from the synthesis. chromforum.orgnih.gov The purity of the this compound sample can be determined by calculating the area percentage of its peak in the chromatogram relative to the total area of all peaks. chromforum.org For quantitative analysis, a calibration curve would be generated using standards of known concentration. chromforum.org Coupling HPLC with a diode-array detector (DAD) allows for the acquisition of UV-Vis spectra for each peak, which can help in identifying impurities by comparing their spectra to that of the main compound. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including phthalazine derivatives. epa.gov Its versatility allows for the separation, identification, and quantification of analytes in complex mixtures. torontech.com Method development for phthalazine compounds typically involves a systematic evaluation of chromatographic parameters to achieve optimal separation and sensitivity. libretexts.org

Method Development:

The development of a robust HPLC method begins with the selection of an appropriate stationary phase (column) and mobile phase. epa.govtorontech.com For many phthalazine derivatives, which possess moderate polarity, reverse-phase chromatography is a common choice. ias.ac.in C18 columns are widely used due to their hydrophobic nature, which allows for effective retention and separation of a broad range of organic molecules. ejgm.co.ukresearchgate.netnih.gov

The mobile phase composition is a critical factor influencing retention and selectivity. A typical mobile phase for the analysis of phthalazine compounds consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. ias.ac.inejgm.co.uk The pH of the aqueous component can be adjusted to control the ionization state of the analytes, thereby affecting their retention behavior. For instance, a simple reverse-phase HPLC method for phthalazine can utilize a mobile phase of acetonitrile, water, and an acid like phosphoric acid to ensure good peak shape and resolution. ias.ac.in For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of phosphoric acid. ias.ac.in

A systematic approach to method development often involves screening various columns and mobile phase pH values to identify the optimal conditions for separating the main compound from any impurities or related substances. libretexts.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to separate compounds with a wide range of polarities. libretexts.org

Validation:

Once a suitable HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components. researchgate.net

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researchgate.netsigmaaldrich.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netsigmaaldrich.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netresearchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. gcms.cz

The following table provides an example of HPLC method parameters that could be adapted for the analysis of this compound, based on methods developed for related compounds.

ParameterConditionReference
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ejgm.co.ukgcms.cz
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) ias.ac.in
Flow Rate1.0 mL/min researchgate.netsigmaaldrich.com
DetectionUV Absorbance (e.g., 242 nm or 254 nm) ejgm.co.uksigmaaldrich.com
Column Temperature30 °C libretexts.org
Injection Volume10-20 µL ejgm.co.uk

Gas Chromatography (GC) for Volatile Phthalazine Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For phthalazine derivatives that are sufficiently volatile or can be made volatile through derivatization, GC offers high resolution and sensitivity.

Derivatization:

Many phthalazine compounds, particularly those with polar functional groups, may not be volatile enough for direct GC analysis. taylorfrancis.com In such cases, derivatization is employed to convert the analytes into more volatile and thermally stable forms. nih.govtaylorfrancis.com Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens in functional groups like -OH, -NH2, and -SH are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. taylorfrancis.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. taylorfrancis.com

Acylation: This involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to make the compound more volatile. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used for this purpose. sciex.comnih.gov

Alkylation: This technique is used to derivatize acidic protons, for example, in carboxylic acids or phenols, by converting them into esters or ethers. sciex.com

The choice of derivatization reagent depends on the specific functional groups present in the molecule and the desired chromatographic properties. nih.gov For a compound like this compound, which lacks highly polar functional groups, derivatization may not be necessary if it is sufficiently volatile. However, if impurities with polar groups are present, derivatization could be beneficial for their analysis.

GC-MS Analysis:

When coupled with a Mass Spectrometer (GC-MS), GC provides not only retention time data for identification but also mass spectra that offer detailed structural information, enabling definitive compound identification. nih.govrsc.org The fragmentation patterns of the analytes in the mass spectrometer are characteristic of their molecular structure and can be used to confirm the identity of known compounds by comparison with spectral libraries or to elucidate the structure of unknown impurities. rsc.org

The following table outlines typical GC-MS conditions that could be applied to the analysis of volatile phthalazine derivatives.

ParameterConditionReference
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) rsc.org
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min) rsc.org
Oven Temperature ProgramInitial temperature of 50-100 °C, ramped to 250-300 °C taylorfrancis.comrsc.org
Injection ModeSplit or splitless, depending on concentration
DetectorMass Spectrometer (MS) nih.govrsc.org
Ionization ModeElectron Ionization (EI) at 70 eV

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. libretexts.org CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. It is particularly well-suited for the analysis of charged molecules and for challenging separations, including chiral separations.

Modes of Separation:

Several modes of CE can be applied to the analysis of phthalazine compounds:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on differences in the charge-to-mass ratio of the analytes. libretexts.org At a specific pH, phthalazine derivatives with basic nitrogen atoms will be protonated and can be separated based on their electrophoretic mobility.

Micellar Electrokinetic Chromatography (MEKC): This technique is used for the separation of both charged and neutral compounds. A surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration to form micelles. libretexts.org Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for their separation. This is particularly useful for separating neutral phthalazine derivatives or mixtures containing both neutral and charged species.

Capillary Gel Electrophoresis (CGE): In CGE, the capillary is filled with a gel matrix, which acts as a molecular sieve to separate molecules based on their size. libretexts.org This mode is more commonly used for large biomolecules like proteins and DNA fragments.

Chiral Capillary Electrophoresis: For the separation of enantiomers of chiral phthalazine derivatives, a chiral selector is added to the running buffer. Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and enabling their separation.

The following table provides an example of CE method parameters for the analysis of phthalazine-related compounds.

ParameterConditionReference
CapillaryFused-silica capillary (e.g., 50-75 µm ID, 40-60 cm total length) libretexts.org
Background Electrolyte (BGE)Phosphate or borate (B1201080) buffer at a controlled pH. For MEKC, a surfactant like SDS is added. libretexts.org
Voltage15-30 kV
Temperature25 °C
InjectionHydrodynamic or electrokinetic injection
DetectionUV Absorbance (e.g., 214 nm or 254 nm) ejgm.co.uk

Computational and Theoretical Studies on 6 2 Methylpropyl Phthalazine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netekb.egwiley.com It allows for the accurate calculation of molecular geometries, energies, and other electronic properties. For phthalazine (B143731) derivatives, DFT studies have been instrumental in understanding their stability and reactivity. researchgate.netwiley.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

In studies of various phthalazine analogs, DFT calculations have been used to:

Optimize molecular geometries to find the most stable three-dimensional structure. mdpi.com

Calculate electronic parameters like HOMO-LUMO energies to predict reactivity. mdpi.comnih.gov

Generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. mdpi.com For some phthalazine derivatives, the HOMO is localized on the Ar group, while the LUMO is on the phthalazine group. mdpi.com

Table 1: Theoretical Parameters from DFT Calculations for Phthalazine Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Application/Finding
Phthalazine Hydrazone Derivatives --- --- --- Investigated for antioxidant properties. researchgate.net
Phthalazine-5,10-dione Derivatives --- --- --- Studied for antimicrobial activity. ekb.eg
(E)-1-(2-substitutedbenzylidene)phthalazine derivatives --- --- --- Compounds with electron-donating groups showed better antioxidant properties.
4-(pyren-1-ylmethyl) phthalazine nucleoside analogues --- --- --- The lowest band gap for structure 16-a indicated the highest chemical reactivity. nih.gov
Phthalazine (PT) -9.049 -1.132 7.917 Corrosion inhibition studies. researchgate.net
Phthalazone (PTO) -9.001 -1.135 7.866 Corrosion inhibition studies. researchgate.net
Phthalhydrazide (PTD) -9.516 -1.547 7.969 Corrosion inhibition studies. researchgate.net

Data is illustrative and based on findings from cited literature which may not specify values for 6-(2-Methylpropyl)phthalazine itself.

Exploration of Conformational Space and Energy Minima

Molecules, particularly those with flexible side chains like the 2-methylpropyl group, can exist in various spatial arrangements or conformations. Exploring the conformational space is crucial to identify the lowest energy conformers, which are the most likely to be populated at a given temperature. Computational methods can systematically search for these energy minima. acs.org For phthalazine derivatives, understanding the preferred conformation is vital as it dictates how the molecule will interact with biological targets. Studies on related compounds have shown that even subtle changes in conformation can significantly impact biological activity.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). researchgate.netresearchgate.net This method is central to drug discovery and helps in understanding the molecular basis of a ligand's biological activity. nih.gov

Prediction of Binding Modes with Enzyme Active Sites and Receptors

Molecular docking simulations are used to place a ligand, such as this compound, into the binding site of a target protein. researchgate.net The process generates various possible binding poses and scores them based on how well they fit energetically and sterically. nih.gov

For various phthalazine analogs, docking studies have been performed to:

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. ijfmr.com

Predict the binding mode of phthalazine derivatives to various enzymes, including VEGFR-2, acetylcholinesterase, and antioxidant enzymes. wiley.comnih.govrsc.org

Rationalize the observed biological activities, such as anticancer or anti-inflammatory effects, based on the predicted binding interactions. nih.govijfmr.com For instance, docking studies on phthalazine derivatives as VEGFR-2 inhibitors revealed key interactions within the enzyme's active site, corroborating their biological activity. rsc.org

Estimation of Binding Affinities and Scoring Functions

Scoring functions are mathematical models used in docking programs to estimate the binding affinity between a ligand and a protein. mdpi.comnih.gov These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding affinity is a critical parameter in drug design, as it correlates with the potency of a compound. nih.govplos.org

While scoring functions provide a valuable estimation, the predicted binding affinities are often used for ranking and prioritizing compounds for further experimental testing rather than as absolute values. nih.gov Studies on phthalazine derivatives have utilized docking scores to compare the potential efficacy of different analogs and to guide the design of more potent inhibitors. nih.gov

Table 2: Representative Molecular Docking Studies on Phthalazine Analogs

Phthalazine Derivative Class Target Protein Docking Software/Method Key Finding
Phthalazine hydrazone derivatives Cytochrome C peroxidase (2X08), E. coli reductase (1YLU) AutoDock 4.0 Docking scores ranged from -4.87 to -7.62 kcal/mol, indicating potential bioactive interactions.
Phthalazine-1,4-dione derivatives Acetylcholinesterase (AChE) --- Compounds bind to the enzyme's active site residues in a position similar to donepezil. wiley.com
Phthalazine derivatives VEGFR-2 --- Highly active derivatives showed strong binding patterns within the VEGFR-2 active site. nih.govrsc.org
Phthalazine-quinolines --- --- Investigated as biofilm inhibitors with in silico ADME prediction. researchgate.net

This table summarizes findings from various studies on phthalazine analogs, not specifically this compound.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Complex Behavior

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govfrontiersin.org MD simulations track the movements of atoms in a molecular system over time, providing insights into the stability and conformational changes of the ligand-protein complex. frontiersin.orgmdpi.com

For phthalazine derivatives, MD simulations have been employed to:

Assess the stability of the predicted binding pose obtained from molecular docking. wiley.comrsc.org

Observe how the ligand and protein adapt to each other's presence.

Calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

These simulations confirm the stability of the ligand within the target's active site, reinforcing the predictions made by docking studies and providing a more comprehensive understanding of the dynamic nature of the molecular recognition process. wiley.comrsc.org

Polymorphism, Crystal Engineering, and Intermolecular Interactions

The solid-state structure of a molecule is not a singular entity but can exist in various crystalline forms, a phenomenon known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, which is largely governed by the nature and arrangement of intermolecular interactions. In the context of this compound and its analogs, computational and theoretical studies are instrumental in understanding and predicting these phenomena.

Computational Prediction of Solid-State Forms

The prediction of crystal structures through computational methods is a powerful tool in materials science and pharmaceutical development. For complex organic molecules like phthalazine derivatives, a multitude of energetically similar crystal packing arrangements are often possible, leading to a high propensity for polymorphism. nih.gov

A notable example is the study of 6-azidotetrazolo[5,1-a]phthalazine (ATPH), a nitrogen-rich analog. Despite its relatively rigid and planar structure, it exhibits at least seven different solid forms. nih.gov Computational predictions have been employed to explore the polymorphic landscape of ATPH, revealing a high density of potential structures with similar energy levels. nih.gov This energetic similarity arises from the molecule's ability to form numerous close N···N and C-H···N contacts, allowing for a variety of stable molecular orientations. nih.gov

These computational approaches typically involve generating a vast number of potential crystal structures and then ranking them based on their lattice energies, calculated using force fields or more accurate quantum mechanical methods. This allows for the identification of the most likely observable polymorphs.

Modern theoretical tools such as Hirshfeld surface analysis, CLP-PIXEL energy calculations, Quantum Theory of Atoms in Molecules (QTAIM), and molecular docking are frequently used to understand the role of various intermolecular interactions in the supramolecular assemblies of crystalline solids. frontiersin.org

Investigation of Biological and Pharmacological Activities of Phthalazine Derivatives in Research Models

Anti-inflammatory and Immunomodulatory Potentials

Phthalazine (B143731) derivatives have been extensively studied for their anti-inflammatory and immunomodulatory effects. nih.gov The core phthalazine structure is considered a valuable scaffold in the design of new anti-inflammatory drugs. frontiersin.orgnih.gov

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The dual inhibition of both COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govd-nb.info

Numerous phthalazine and related heterocyclic derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. d-nb.infomdpi.com While specific data for 6-(2-Methylpropyl)phthalazine is not available, studies on other derivatives show significant inhibitory potential. For example, certain 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives have been identified as dual COX/LOX inhibitors. d-nb.info Similarly, novel pyrrole (B145914) derivatives have been developed as potential COX-2 and LOX inhibitors. mdpi.com The search for selective COX-2 inhibitors has also led to the development of various heterocyclic compounds, as selective inhibition of COX-2 is expected to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govfrontiersin.org

Table 1: Examples of COX/LOX Inhibition by Heterocyclic Derivatives

Compound ClassTarget Enzyme(s)Key FindingsReference(s)
2-(Thiazole-2-ylamino)-5-phenylidene-4-thiazolidinonesCOX-1, COX-2, 15-LOXSix out of nine tested compounds were dual COX/LOX inhibitors. d-nb.info
Pyrrole-cinnamate hybridsCOX-2, Soybean LOX (sLOX)Hybrids 5 and 6 showed a promising combination of in vitro LOX and COX-2 inhibitory activities. mdpi.com
Indomethacin amidesCOX-2Act as slow, tight-binding inhibitors of COX-2, showing oral activity in in vivo inflammation models. nih.gov
5,6-diarylimidazo[2,1-b]thiazole derivativesCOX-1, COX-2Identified as potent and selective inhibitors of the COX-2 enzyme. mdpi.com

The immunomodulatory effects of chemical compounds are often assessed by their ability to alter the production of cytokines and chemokines, which are signaling proteins that mediate inflammatory responses. Pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) are key targets in anti-inflammatory drug research. nih.govfrontiersin.org

Phthalazine derivatives have been investigated for their potential to modulate these signaling molecules. For instance, a series of 6-phenoxy- nih.govnih.govnih.govtriazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized and found to act as inhibitors of NF-κB activation, a pathway crucial for the expression of many pro-inflammatory cytokines, including TNF-α. frontiersin.org Phages have also been shown to modulate cytokine profiles, reducing pro-inflammatory cytokines like IL-6 and TNF-α in some contexts. nih.gov Dysregulated IL-6, in particular, is associated with a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target. nih.govfrontiersin.orgfrontiersin.org

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions. frontiersin.orgmdpi.comfrontiersin.org Consequently, compounds with antioxidant and ROS scavenging capabilities are of significant interest. physio-pedia.com The phthalazine chemical family includes derivatives that have demonstrated such properties.

For example, a phthalazine derivative known as BDM-I ([2-[bis(2-methylpropyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate) has been reported to possess antioxidant properties in scientific studies. nih.gov The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays, such as DPPH and ABTS radical scavenging tests, and by measuring their reducing power on metal ions like Fe³⁺ and Cu²⁺. aesnet.org The ability to scavenge ROS like the hydroxyl radical and superoxide (B77818) anion is a key characteristic of many antioxidant compounds, including certain nanomaterials and natural products. While direct studies on this compound are lacking, the proven antioxidant activity of other phthalazine derivatives suggests this as a potential area for investigation.

Table 2: Antioxidant Activity of Various Chemical Agents

Agent/Compound ClassMethod/AssayFindingReference(s)
BDM-I (a phthalazine derivative)General biological studiesReported to possess antioxidant properties. nih.gov
Phenolic Compounds (e.g., oenin, malvin)DPPH, ABTS, Metal ChelatingShowed effective free radical scavenging and antioxidant activity, some more so than standard antioxidants.
RhamnolipidsQuantitative analysesRevealed the ability to counteract oxidative stress by neutralizing free radicals. up.ac.za
Carbon NanotubesROS scavenging assaysDemonstrated the ability to scavenge hydroxyl and superoxide radicals.

Central Nervous System (CNS) Activity and Receptor Ligand Characterization

The phthalazine core is present in molecules designed to interact with the central nervous system. Derivatives have been explored for various CNS applications, including as potential anticonvulsants and antidepressants. frontiersin.org

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its receptors are major targets for therapeutic agents. Similarly, serotonin (B10506) (5-HT) receptors modulate a wide range of neurological functions, and their ligands can influence conditions like anxiety and depression. nih.gov

The phthalazine scaffold has been incorporated into ligands targeting these neurotransmitter systems. A notable area of research has been the development of 1,2,4-triazolo[3,4-a]phthalazine derivatives as selective ligands for GABA-A receptor subtypes. frontiersin.org For instance, studies led to the identification of compounds with binding selectivity for the α3- and α5-containing GABA-A receptor subtypes over the α1 subtype. frontiersin.org Further optimization of these phthalazine-based structures has sought to create partial agonists with specific receptor profiles for potential use as anxiolytics. frontiersin.org

In the context of serotonin, some phthalazine derivatives have been reported to potentially inhibit serotonin reuptake, suggesting a possible role as antidepressant agents. frontiersin.org The modulation of both GABAergic and serotonergic systems is a key strategy in the development of treatments for a variety of CNS disorders.

Table 3: Phthalazine Derivatives as CNS Receptor Ligands

Compound/DerivativeTarget ReceptorActivity/FindingReference(s)
6-Benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazineGABA-A (α1, α2, α3, α5 subtypes)Showed binding selectivity for α3 and α5 subtypes over the α1 subtype. frontiersin.org
7,8,9,10-Tetrahydro-(7,10-ethano)-phthalazine derivative (Compound 62)GABA-A (α3 subtype)Identified as a selective GABA-A α3-benzodiazepine-site partial agonist. frontiersin.org
General PhthalazinesSerotonin Reuptake TransporterReported to have potential as serotonin reuptake inhibitors. frontiersin.org

Other Pharmacological Research Avenues (e.g., Antidiabetic, Antihypertensive)

The core phthalazine structure has served as a scaffold for developing agents targeting various physiological conditions, including metabolic and cardiovascular disorders.

Antidiabetic Research

The potential for phthalazine derivatives to influence glucose metabolism has been an area of significant investigation. Research has focused on creating hybrid molecules that incorporate the phthalazine nucleus with other known antidiabetic pharmacophores.

One notable study reported the synthesis of a series of 5-[4-[2-[substituted phthalazinones-2(or 4)yl]ethoxy]phenylmethyl]thiazolidine-2,4-diones. nih.gov These compounds were evaluated for their ability to lower plasma glucose and triglycerides. nih.gov The in vitro and in vivo pharmacological assessments indicated that the phthalazinone analogs demonstrated promising activity. nih.gov

A key compound from this series, designated PHT46, exhibited superior in vitro PPARγ transactivation potential compared to established drugs like troglitazone (B1681588) and pioglitazone. nih.gov In studies involving insulin-resistant db/db mice, PHT46 also demonstrated a greater capacity for lowering both plasma glucose and triglycerides than the standard drugs used for comparison. nih.gov

Table 1: Summary of Antidiabetic Activity of Phthalazinone Analogs

Compound/Series Research Model Key Findings Reference
PHT46 (Phthalazinone-thiazolidinedione analog) In vitro (HEK 293T cells) Showed better PPARγ transactivation potential than troglitazone and pioglitazone. nih.gov
PHT46 (Phthalazinone-thiazolidinedione analog) In vivo (db/db mice) Exhibited better plasma glucose and triglyceride lowering activity than standard drugs. nih.gov

Antihypertensive Research

The phthalazine framework is also present in compounds investigated for their effects on blood pressure. Researchers have synthesized various phthalazinone derivatives and tested them for antihypertensive properties. For instance, a study involved the creation of 2-substituted/nonsubstituted 4-[4-(substituted pyrrol-1-yl)phenyl]-1(2H)-phthalazinones, which were subsequently evaluated in both in vitro and in vivo models for antihypertensive effects. osf.io The results indicated that certain derivatives possessed appreciable activity. osf.io

While direct studies on this compound are scarce, research into structurally analogous compounds, such as quinazoline (B50416) derivatives, has shown that modifications to the heterocyclic core and its substituents profoundly influence hypotensive potency and duration of action. nih.gov In one such study on quinazolines, some new compounds were found to be as potent as the established drug prazosin. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance desired biological activities and minimize side effects. slideshare.net For phthalazine derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their pharmacological effects. researchgate.net

One area of focus has been on the development of phthalazine-based phosphodiesterase 4 (PDE4) inhibitors. researchgate.net SAR studies in this area have revealed several key principles:

The phthalazine nucleus can act as an effective polar scaffold for designing analogs of established PDE4 inhibitors like rolipram. researchgate.net

The introduction of bulky and more lipophilic derivatives can increase affinity for the rolipram-binding site. researchgate.net

For a series of 1-piperidine substituted phthalazines, the derivatives generally showed more potent inhibitory activity toward phosphodiesterase 5 (PDE5) than toward other PDEs. researchgate.net

The electronic properties of substituents on the phthalazine ring have a direct correlation with biological activity. researchgate.net For a series of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, molecular optimization highlighted that specific substitutions were critical for potency. researchgate.net Furthermore, incorporating a substituted thiophenol group at position 4 of the phthalazine ring was found to increase anticancer activity, whereas replacing it with a sulfonyl group decreased activity. researchgate.net

Table 2: SAR Findings for Phthalazine Derivatives as PDE4 Inhibitors

Compound ID R Group N PDE4 IC50 (nM) Rolipram binding -TNFa IC50 (nM) Reference
5k Phenyl 0 37 271 46 researchgate.net
5p Pyridyl-Thiazolyl 0 14 34 8 researchgate.net
5q Pyridyl-Thiadiazolyl 1 4 17 3 researchgate.net
6a - - 30 16 252 researchgate.net

Note: The data in this table is derived from a study on phthalazine derivatives and is intended to illustrate SAR principles within this chemical class. researchgate.net IC50 is the half maximal inhibitory concentration.

These studies collectively underscore that modifications to the phthalazine core, such as the introduction, removal, or alteration of substituent groups at various positions, can significantly modulate the resulting compound's biological and pharmacological profile.

Mechanistic Elucidation and Biochemical Pathway Analysis

Identification and Validation of Molecular Targets

Research into phthalazine (B143731) derivatives has identified several key molecular targets involved in various disease processes, particularly in cancer and neurological disorders.

Enzyme Inhibition: Phthalazine-based compounds have been identified as potent inhibitors of several enzyme families. These include:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. evitachem.comnih.gov Several phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors, demonstrating their potential as anti-cancer agents. nih.gov

Topoisomerase II (Topo II): This enzyme is crucial for managing DNA tangles during cell replication. Its inhibition leads to DNA damage and apoptosis (programmed cell death) in cancer cells. Certain phthalazine derivatives have been shown to act as Topo II inhibitors and DNA intercalating agents. nih.gov

Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling pathways. Phthalazine derivatives have been investigated as inhibitors of PDE isoenzymes, which are targets for various conditions. researchgate.net

Aldehyde Oxidase (AOX): Some phthalazine derivatives act as inhibitors of this metabolic enzyme.

Receptor Modulation:

GABA-A Receptors: The GABA-A receptor is a key inhibitory neurotransmitter receptor in the brain. Phthalazine-like structures have been shown to act as positive allosteric modulators of this receptor, suggesting potential applications in treating anxiety and depressive disorders. smolecule.com

Signaling Pathway Proteins:

Hedgehog (Hh) Signaling Pathway: This pathway is vital in embryonic development and is often aberrantly activated in certain cancers, such as medulloblastoma. Optimized phthalazine compounds have been developed as potent inhibitors of this pathway. nih.gov

While these studies were not conducted on 6-(2-Methylpropyl)phthalazine specifically, they validate the phthalazine core as a privileged structure for interacting with these important biological targets. The 2-methylpropyl substituent would modulate the affinity and selectivity for these targets.

Enzyme Kinetics and Inhibitory Mechanism Determination

The efficacy of phthalazine derivatives as enzyme inhibitors is quantified through kinetic studies, which determine parameters like the half-maximal inhibitory concentration (IC₅₀). These values indicate the concentration of the compound required to reduce the enzyme's activity by 50%.

Studies on various phthalazine analogs have revealed potent inhibitory activities across different enzyme targets. For example, a series of novel phthalazine derivatives demonstrated significant VEGFR-2 inhibitory activity, with the most potent compounds showing IC₅₀ values as low as 0.148 µM. nih.gov In the context of Topo II inhibition, a particularly effective phthalazine derivative, compound 9d, was found to have an IC₅₀ of 7.02 µM. nih.gov Furthermore, research into Hedgehog signaling pathway inhibitors identified a phthalazine derivative, compound 23b, with an exceptionally low IC₅₀ value of 0.17 nM. nih.gov

The mode of inhibition can also be determined. For instance, studies on aldehyde oxidase have shown that phthalazine derivatives can act as competitive inhibitors, meaning they bind to the same active site as the enzyme's natural substrate. Understanding these kinetic parameters is crucial for optimizing the structure of phthalazine derivatives to achieve desired potency and selectivity.

Table 1: Inhibitory Activity of Selected Phthalazine Derivatives

Compound/Derivative Class Target Enzyme/Pathway IC₅₀ Value Reference
Phthalazine Derivative (2g) VEGFR-2 0.148 µM nih.gov
Phthalazine Derivative (4a) VEGFR-2 0.196 µM nih.gov
Phthalazine Derivative (9d) Topoisomerase II 7.02 µM nih.gov

This table presents data for various phthalazine derivatives to illustrate the potential activity of the chemical class. Data for this compound is not specified.

Cellular Pathway Modulation Studies

The interaction of a compound with its molecular target initiates a cascade of events that modulate cellular signaling pathways. Research has shown that phthalazine derivatives can influence several critical pathways, leading to their observed biological effects.

One of the most studied areas is the role of phthalazines in cancer biology. By inhibiting targets like VEGFR-2, these compounds can disrupt the downstream signaling pathways that promote angiogenesis, thereby starving tumors of essential nutrients and oxygen. evitachem.comnih.gov Similarly, inhibition of the Hedgehog signaling pathway by phthalazine derivatives can halt the proliferation of cancer cells that depend on this pathway for growth and survival. nih.gov

The induction of apoptosis is another key mechanism. Phthalazine derivatives that inhibit Topo II or intercalate into DNA trigger cellular stress responses that converge on apoptotic pathways, leading to the selective death of cancer cells. nih.gov

In neuroscience, the modulation of the GABA-A receptor by phthalazine-like compounds enhances GABAergic neurotransmission. smolecule.com This leads to increased neuronal inhibition, which is the basis for their potential anxiolytic and anti-depressant effects. smolecule.com The specific pathways modulated by this compound would depend on its primary molecular target(s), which remains to be elucidated.

Gene Expression and Proteomic Profiling in Biological Systems

To gain a comprehensive understanding of a compound's biological effects, researchers employ high-throughput techniques like gene expression profiling and proteomics. Gene expression analysis, often using methods like real-time polymerase chain reaction (PCR) or microarrays, reveals which genes are activated or suppressed by the compound. nih.govnih.gov Proteomics uses techniques such as mass spectrometry to identify and quantify changes in the entire protein complement of a cell or tissue in response to treatment. nih.gov

These approaches provide an unbiased, system-wide view of the cellular response to a chemical entity. For example, a proteomics study could reveal unexpected off-target effects or identify novel biomarkers to track a compound's activity. Similarly, gene expression profiling can uncover the broader regulatory networks affected by a drug, offering deeper insight into its mechanism of action and potential therapeutic applications or liabilities. nih.govnih.gov

Currently, there are no publicly available gene expression or proteomic studies specifically for this compound. Such analyses would be a critical next step in characterizing its biological activity. By treating relevant cell lines (e.g., cancer cells or neurons) with the compound and analyzing the subsequent changes in mRNA and protein levels, researchers could build a detailed molecular signature of its effects, validate its proposed mechanisms, and potentially uncover new therapeutic avenues.

Future Research Trajectories and Innovations in Phthalazine Chemistry

Rational Design of Next-Generation Phthalazine (B143731) Scaffolds

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry. For phthalazine derivatives, this involves the strategic modification of the core structure to enhance efficacy and selectivity for specific biological targets. nih.gov The design process often employs a hybrid approach, combining the phthalazine nucleus with other pharmacologically active moieties to create novel compounds with synergistic or enhanced biological activities. d-nb.infonih.gov

One key strategy is the creation of hybrid molecules. For instance, combining the phthalazine core with a pyrazole (B372694) moiety has been explored to develop new α-glucosidase inhibitors for the management of type 2 diabetes. d-nb.infonih.gov This approach is based on the principle that the resulting hybrid may exhibit improved binding to the enzyme's active site. d-nb.info The design strategy for such hybrids often involves identifying the key pharmacophoric features of known inhibitors and integrating them into a single molecular framework. acs.orgrsc.org

The isobutyl group at the 6-position of the phthalazine ring in "6-(2-Methylpropyl)phthalazine" provides a lipophilic anchor that can influence the compound's pharmacokinetic and pharmacodynamic properties. Future rational design efforts could focus on modifying this and other positions of the phthalazine ring to optimize interactions with specific biological targets. For example, the introduction of different substituents could modulate the compound's activity against various cancer cell lines or as an inhibitor of enzymes like VEGFR-2. acs.orgrsc.org

Table 1: Key Considerations in the Rational Design of Phthalazine Scaffolds

Design StrategyObjectiveExample Application
Molecular HybridizationCombine pharmacophores to create synergistic effects.Pyrazole-phthalazine hybrids as α-glucosidase inhibitors. d-nb.infonih.gov
Bioisosteric ReplacementModify functional groups to improve potency and ADME properties.Exploration of various substituents on the phthalazine ring to enhance VEGFR-2 inhibition. rsc.org
Structure-Activity Relationship (SAR) StudiesSystematically alter the chemical structure to identify key features for biological activity.Investigating the impact of different substituents on the anticancer activity of phthalazine derivatives. nih.gov

Advancements in Green Chemistry Approaches for Phthalazine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. nih.gov These principles advocate for the use of less hazardous chemicals, safer solvents, and more energy-efficient processes. mlsu.ac.in

For the synthesis of phthalazine derivatives, green chemistry approaches can offer significant advantages over traditional methods. This includes the development of one-pot syntheses and multicomponent reactions (MCRs), which can increase efficiency and reduce waste by combining multiple reaction steps into a single procedure. nih.govrsc.org For example, some phthalazine syntheses have been optimized to be faster, single-step processes that yield a selective product with excellent yield and minimal side products. sci-hub.se

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic routes by reducing reaction times and energy consumption. Furthermore, the development of catalytic reactions, which use small amounts of a catalyst to drive a reaction instead of stoichiometric reagents, is a key aspect of green chemistry that can be applied to phthalazine synthesis. acs.org The use of water as a solvent, where possible, is another important green consideration. nih.gov

Table 2: Principles of Green Chemistry in Phthalazine Synthesis

Green Chemistry PrincipleApplication in Phthalazine Synthesis
Waste PreventionDesigning syntheses to minimize byproducts. acs.org
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product. mlsu.ac.in
Less Hazardous Chemical SynthesisUsing and generating substances with little to no toxicity. mlsu.ac.in
Design for Energy EfficiencyConducting syntheses at ambient temperature and pressure when possible. mlsu.ac.in
Use of CatalysisEmploying selective catalysts over stoichiometric reagents. acs.org
Reduce DerivativesAvoiding unnecessary protection and deprotection steps. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Machine learning algorithms can also be used to build quantitative structure-activity relationship (QSAR) models. These models can help researchers understand how modifications to the phthalazine structure, such as the isobutyl group in "this compound," affect its biological activity. researchgate.net By learning from existing data, these models can guide the rational design of more potent and selective compounds. acs.org

Table 3: Applications of AI and ML in Phthalazine Drug Discovery

ApplicationDescription
Generative ChemistryDesigning novel phthalazine molecules with desired properties. researchgate.net
Virtual ScreeningPredicting the biological activity of large numbers of phthalazine derivatives. acs.org
ADMET PredictionForecasting the pharmacokinetic and toxicity profiles of new compounds. nih.gov
QSAR ModelingEstablishing relationships between chemical structure and biological activity. researchgate.net

Exploration of Emerging Therapeutic Indications and Neglected Diseases for Phthalazine-Based Agents

The broad spectrum of biological activities exhibited by phthalazine derivatives makes them attractive candidates for a wide range of therapeutic applications. sci-hub.se While their potential as anticancer and cardiovascular agents is well-documented, there is growing interest in exploring their utility for emerging therapeutic indications and neglected diseases. nih.govnih.gov

Recent research has highlighted the potential of phthalazine compounds in treating neglected tropical diseases such as Chagas disease and leishmaniasis. nih.gov For example, certain phthalazine derivatives containing imidazole (B134444) rings have shown significant activity against the parasites responsible for these diseases, Trypanosoma cruzi and Leishmania species, respectively. acs.orgresearchgate.netcambridge.org These compounds have been found to inhibit key parasite enzymes, such as iron superoxide (B77818) dismutase (Fe-SOD), and have demonstrated efficacy in both in vitro and in vivo models. acs.orgresearchgate.netcambridge.org

Furthermore, the optimization of phthalazinone derivatives has been pursued to develop novel treatments for Human African trypanosomiasis. nih.gov The discovery of new structural leads within the phthalazine class offers hope for improving treatments for these and other debilitating diseases that disproportionately affect underserved populations. nih.gov The structural features of "this compound" could serve as a starting point for the design of new agents targeting these neglected diseases.

Q & A

Q. What are the recommended synthetic pathways for 6-(2-Methylpropyl)phthalazine, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves alkylation or Friedel-Crafts reactions to introduce the 2-methylpropyl group onto the phthalazine core. For example, reacting phthalazine with 2-methylpropyl bromide under acidic conditions (e.g., using AlCl₃ as a catalyst) can yield the desired product. Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility and reaction homogeneity .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity. Validate intermediates via TLC or HPLC .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?

Answer: ¹H-NMR analysis at 500 MHz is critical for structural confirmation:

  • Aromatic protons : Peaks in δ 7.5–8.5 ppm (phthalazine ring).
  • Aliphatic protons : The 2-methylpropyl group shows a triplet (δ 0.9–1.1 ppm, CH(CH₃)₂) and a multiplet (δ 1.4–1.6 ppm, CH₂).
  • Coupling constants : Verify regioselectivity of alkylation using NOESY or HSQC to confirm substitution at the 6-position .
    For complex mixtures, ¹³C-NMR or DEPT-135 can resolve overlapping signals .

Advanced Research Questions

Q. What mechanistic insights explain the oligomerization of phthalazine derivatives under high-pressure conditions, and how does this impact this compound stability?

Answer: Under high-pressure/high-temperature conditions (e.g., simulating deep Earth environments), phthalazine derivatives undergo oligomerization via radical or ionic pathways. For this compound:

  • Nitrogen redistribution : The N/C ratio decreases in solid products, suggesting nitrogen migrates to volatile phases (e.g., NH₃) .
  • Oligomer detection : MALDI-TOF/MS identifies oligomers up to m/z 780, indicating chain propagation through C–N bond formation .
    Mitigation strategy : Introduce steric hindrance (e.g., bulkier substituents) to suppress oligomerization during synthesis .

Q. How can researchers resolve contradictions in reactivity data for this compound across different experimental setups?

Answer: Contradictions often arise from variations in solvent polarity, temperature, or catalytic systems. A systematic approach includes:

  • Control experiments : Replicate conditions using inert atmospheres (e.g., N₂) to exclude oxidation artifacts.
  • Advanced analytics : Use GC-MS to track byproducts (e.g., hydrazine derivatives) and LC-HRMS to quantify reaction intermediates .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict activation barriers for competing pathways (alkylation vs. ring-opening) .

Q. What derivatization strategies enhance the detection of this compound in complex matrices (e.g., biological samples)?

Answer: Derivatization with hydrazine-based reagents improves sensitivity:

  • Hydrazide formation : React with 4-hydrazinobenzoic acid to form UV-active hydrazones (λₘₐₓ 280–320 nm) .
  • Fluorescent tagging : Use fluorescein 5-thiosemicarbazide for fluorescence detection (ex/em: 490/520 nm) .
  • Validation : Compare retention times and MS/MS fragmentation patterns against reference standards (e.g., USP guidelines) .

Q. How does the 2-methylpropyl substituent influence the pharmacological activity of phthalazine derivatives?

Answer: The substituent modulates lipophilicity and receptor binding:

  • Lipophilicity : LogP increases by ~1.5 units compared to unsubstituted phthalazine, enhancing blood-brain barrier penetration .
  • Anticonvulsant activity : In murine models, alkylated phthalazines (e.g., 6-(4-chlorophenoxy) analogues) show reduced ED₅₀ values (e.g., 15 mg/kg vs. 25 mg/kg for parent compounds) .
  • Toxicity screening : Use in vitro CYP450 inhibition assays to assess metabolic stability .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of intermediates .
  • Characterization : Combine NMR, IR, and HRMS for unambiguous structural assignment .
  • Data interpretation : Cross-reference experimental results with computational models to resolve mechanistic ambiguities .

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